2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-(Butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a fused heterocyclic compound featuring a pyrimidoindole core. The structure comprises:
- Pyrimido[5,4-b]indole scaffold: A tricyclic system with pyrimidine fused to an indole moiety at positions 5 and 4.
- Substituents:
- 2-position: A butylthio (-S-C₄H₉) group, contributing to lipophilicity.
- 3-position: A phenyl ring, enhancing aromatic interactions and steric bulk.
Properties
IUPAC Name |
2-butylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-3-13-25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-12,21H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXROKDNJBPRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenyl-substituted indole with a butylthio-substituted pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the butylthio group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison of Pyrimido[5,4-b]indole Derivatives
*XLogP3 estimated based on alkyl chain length and substituent polarity.
Key Findings from Comparative Analysis
Impact of Alkyl Chain Length :
- The butylthio group in the target compound confers higher lipophilicity (XLogP3 ~5.8) compared to propylthio (XLogP3 5.0) . This may enhance membrane permeability but reduce aqueous solubility.
Steric and Structural Modifications :
- Bulky substituents (e.g., indole-linked sulfanyl in ) may hinder receptor interactions despite favorable logP values.
Biological Activity Trends :
- Thioxo and bromo derivatives (e.g., ) show distinct reactivity profiles, suggesting utility in covalent inhibitor design.
Biological Activity
2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound belonging to the pyrimidoindole class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrimidoindole Core : A fused ring system combining pyrimidine and indole moieties.
- Substituents : A butylthio group and a phenyl substituent enhance its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Toll-Like Receptor 4 (TLR4) : The compound acts as an agonist for TLR4, influencing immune responses by modulating cytokine production such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in dendritic cells.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of key signaling pathways involved in tumor growth.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Condensation Reactions : Formation of intermediates through the condensation of phenyl-substituted indoles with butylthio-substituted pyrimidine derivatives.
- Cyclization : Controlled cyclization under specific temperature and pressure conditions to yield the final product.
These methods have been optimized for industrial production to enhance yield and purity while minimizing environmental impact.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Immune Modulation : Research indicates that compounds within the pyrimido[5,4-b]indole class significantly modulate immune responses by influencing cytokine production in dendritic cells. This activity positions them as potential therapeutic agents in immunology.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. This suggests its potential use in cancer therapy, targeting pathways crucial for tumor growth and survival .
- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
